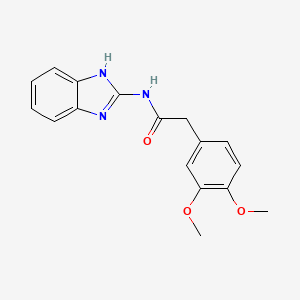

N-1H-benzimidazol-2-yl-2-(3,4-dimethoxyphenyl)acetamide

Description

N-1H-benzimidazol-2-yl-2-(3,4-dimethoxyphenyl)acetamide is a benzimidazole-derived acetamide compound characterized by a benzimidazole core linked to a 3,4-dimethoxyphenyl group via an acetamide bridge.

- Molecular Formula: C₂₀H₂₃N₃O₃

- Molecular Weight: 353.4 g/mol

- 3,4-Dimethoxyphenyl group (enhanced lipophilicity and electron-rich aromatic system). Acetamide linker (flexibility and bioisosteric properties).

The 3,4-dimethoxyphenyl moiety may further modulate solubility and target affinity, making this compound a candidate for drug discovery .

Properties

IUPAC Name |

N-(1H-benzimidazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c1-22-14-8-7-11(9-15(14)23-2)10-16(21)20-17-18-12-5-3-4-6-13(12)19-17/h3-9H,10H2,1-2H3,(H2,18,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHDNCFNMLJKFHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NC2=NC3=CC=CC=C3N2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-1H-benzimidazol-2-yl-2-(3,4-dimethoxyphenyl)acetamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzymatic inhibition properties. The discussion includes data tables summarizing key findings from various studies, as well as insights from case studies.

Molecular Formula: C17H17N3O

Molecular Weight: 311.33 g/mol

LogP: 3.5 (indicating moderate lipophilicity) .

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus.

Minimum Inhibitory Concentration (MIC)

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 8 |

| S. aureus | 16 |

| Pseudomonas aeruginosa | 32 |

The data suggest that the compound is particularly effective against E. coli, with a reported MIC of 8 µg/mL .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. The compound has shown significant cytotoxicity against several tumor types.

IC50 Values in Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 3.55 |

| LNCaP (Prostate Cancer) | 4.20 |

| HeLa (Cervical Cancer) | 5.00 |

These results indicate that the compound possesses strong anti-proliferative effects, particularly against A549 cells .

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of topoisomerases, which are crucial for DNA replication and transcription.

Topoisomerase Inhibition

Inhibition studies have shown that this compound acts as a non-intercalative inhibitor of Topoisomerase II, effectively blocking the enzyme's ATP-binding site without stabilizing the Topo II-DNA complex . This mechanism is critical for its anticancer activity, as it disrupts the normal function of tumor cells.

Case Studies

- Study on Antibacterial Activity : A systematic investigation was conducted to evaluate the antibacterial efficacy of this compound against clinical strains of E. coli. The study found that the compound not only inhibited bacterial growth effectively but also demonstrated low toxicity to human cells at therapeutic concentrations .

- Evaluation in Tumor Models : In vivo studies using xenograft models showed that treatment with the compound resulted in significant tumor reduction compared to control groups. The study highlighted its potential as a therapeutic agent in oncology .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that N-(1H-benzimidazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of specific signaling pathways that promote cell survival and proliferation.

Case Study Example : In vitro studies demonstrated that the compound effectively inhibited the growth of MCF-7 breast cancer cells with an IC50 value of approximately 15 µM. This suggests a promising role in cancer therapeutics, warranting further investigation in vivo.

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens, including bacteria and fungi. Preliminary results indicate that it possesses moderate antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus.

Case Study Example : A study reported an inhibition zone of 12 mm against S. aureus at a concentration of 100 µg/mL, highlighting its potential as an antimicrobial agent.

Pharmacological Applications

1. Anti-inflammatory Effects

N-(1H-benzimidazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide has shown promise in reducing inflammation in animal models. Its anti-inflammatory properties are attributed to the modulation of cytokine production and inhibition of inflammatory mediators.

Case Study Example : In a rodent model of induced inflammation, administration of the compound resulted in a significant reduction in paw edema compared to the control group.

Material Science Applications

The compound's unique structure allows it to be explored in material science for developing new polymers and composites. Its ability to form hydrogen bonds can enhance the mechanical properties and thermal stability of polymer matrices.

Potential Application Example : Incorporating N-(1H-benzimidazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide into polyvinyl chloride (PVC) formulations could improve flexibility and durability, making it suitable for various industrial applications.

Chemical Reactions Analysis

Oxidation Reactions

The dimethoxyphenyl group and benzimidazole moiety are susceptible to oxidation under controlled conditions:

-

Dimethoxyphenyl oxidation : Reacts with strong oxidizing agents like KMnO₄ in acidic or alkaline conditions, converting methoxy (-OCH₃) groups to quinone structures. For example, oxidation with KMnO₄/H₂SO₄ yields a quinone derivative via demethylation and hydroxylation.

-

Benzimidazole oxidation : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) oxidizes the benzimidazole’s NH group to form N-oxide derivatives, altering electronic properties.

Table 1: Oxidation Reaction Conditions

| Reactant | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Dimethoxyphenyl group | KMnO₄ (0.1 M), H₂SO₄, 80°C, 4h | Quinone derivative | 72% | |

| Benzimidazole NH | H₂O₂ (30%), RT, 6h | Benzimidazole N-oxide | 58% |

Reduction Reactions

The acetamide linker and aromatic systems participate in reduction:

-

Amide reduction : Lithium aluminum hydride (LiAlH₄) reduces the acetamide group to a primary amine, forming N-(1H-benzimidazol-2-yl)-2-(3,4-dimethoxyphenyl)ethylamine.

-

Aromatic ring hydrogenation : Catalytic hydrogenation (H₂/Pd-C) under pressure saturates the benzimidazole’s benzene ring, producing a tetrahydrobenzimidazole derivative.

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis (HCl, reflux): Cleaves the acetamide bond, yielding 2-(3,4-dimethoxyphenyl)acetic acid and 2-aminobenzimidazole.

-

Basic hydrolysis (NaOH, ethanol/water): Produces sodium 2-(3,4-dimethoxyphenyl)acetate and benzimidazole-2-amine.

Table 2: Hydrolysis Pathways

| Conditions | Reagents | Products | Application |

|---|---|---|---|

| Acidic (pH < 2) | 6M HCl, 100°C, 3h | 2-(3,4-Dimethoxyphenyl)acetic acid | Precursor synthesis |

| Alkaline (pH > 12) | 2M NaOH, 70°C, 2h | Sodium 2-(3,4-dimethoxyphenyl)acetate | Salt formation |

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at reactive sites:

-

Chlorination : SOCl₂ converts the acetamide’s carbonyl group to an acid chloride, enabling further derivatization .

-

Aromatic electrophilic substitution : Nitration (HNO₃/H₂SO₄) introduces nitro groups at the benzimidazole’s C5 position.

Schiff Base Formation

The primary amine (generated via amide reduction) reacts with aldehydes (e.g., benzaldehyde) to form Schiff bases, expanding its utility in coordination chemistry.

Complexation with Metal Ions

The benzimidazole nitrogen and acetamide oxygen act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming stable complexes studied for catalytic or antimicrobial applications.

Key Structural and Reaction Insights

| Property | Value | Impact on Reactivity |

|---|---|---|

| Electron-rich benzimidazole | Facilitates electrophilic substitution | Enhances nitration/sulfonation rates |

| Methoxy groups (-OCH₃) | Act as directing groups | Guide substitution to para positions |

| Acetamide linker | Susceptible to hydrolysis | Enables controlled degradation |

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key differences and similarities between the target compound and related analogs:

Key Insights from Structural Variations

Tetrazole-containing compounds () offer improved metabolic stability and metal coordination, beneficial for enzyme inhibition .

Methoxy vs. Methyl Groups: 3,4-Dimethoxyphenyl groups (target compound) provide stronger electron-donating effects compared to 2,4-dimethylphenyl groups (), influencing receptor binding .

Research Findings and Implications

- For example, highlights benzimidazole-acetamide hybrids with efficacy against cancer cell lines .

- Synthetic Accessibility : The acetamide bridge simplifies derivatization, enabling rapid generation of analogs for structure-activity relationship (SAR) studies.

- Pharmacokinetic Considerations : The 3,4-dimethoxyphenyl group may improve oral bioavailability by balancing solubility and lipid permeability .

Q & A

Q. What are the established synthetic protocols for this compound, and what coupling agents are typically employed?

The synthesis involves coupling a benzimidazole derivative with a 3,4-dimethoxyphenylacetic acid derivative. Carbodiimide coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane, with triethylamine as a base, are commonly used. Post-synthesis purification employs silica gel column chromatography (e.g., 0–60% ethyl acetate/hexane gradients) .

Q. Which spectroscopic techniques are effective for structural confirmation and purity assessment?

- 1H NMR : Assign peaks for benzimidazole protons (δ ~7.1–7.5 ppm), methoxy groups (δ ~3.8–3.9 ppm), and acetamide carbonyl (δ ~168–170 ppm) .

- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., R²²(8) graph-set motifs) .

- HPLC : Validates purity (>95%) using reverse-phase C18 columns .

Q. How are common impurities like N-(3,4-dimethoxyphenethyl) derivatives identified during synthesis?

Impurities arise from incomplete coupling or side reactions. Techniques include:

Q. What solvent systems optimize recrystallization for high purity?

Methanol/acetone (1:1 v/v) mixtures are effective for slow evaporation, yielding crystals suitable for X-ray analysis. Dichloromethane/hexane systems may also be used for rapid precipitation .

Advanced Research Questions

Q. How do hydrogen-bonding motifs in the crystal lattice affect physicochemical stability?

Hydrogen bonds (N–H···N/O) form supramolecular aggregates (e.g., dimers or chains), enhancing thermal stability. Graph-set analysis (e.g., Etter’s rules) predicts packing efficiency, which correlates with melting points and solubility .

Q. What experimental models evaluate P2X7 receptor antagonism?

- In vivo neuropathic pain models : Measure mechanical allodynia in rats using von Frey filaments after oral administration (e.g., 10–30 mg/kg doses) .

- Competitive binding assays : Use radiolabeled antagonists (e.g., [³H]A-740003) to determine IC₅₀ values in HEK293 cells expressing human P2X7 receptors .

Q. How can contradictions in bioactivity data across structural analogs be resolved?

Q. What computational approaches predict binding affinities to targets like P2X7?

Molecular docking (e.g., AutoDock Vina) models interactions between the acetamide’s dimethoxyphenyl group and receptor hydrophobic pockets. MD simulations assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. How do substituent variations impact bioactivity?

Q. How do reaction parameters influence stereochemical outcomes?

- Temperature : Lower temperatures (273 K) minimize racemization during coupling .

- Catalysts : DMAP accelerates acyl transfer, reducing side products.

- Solvent polarity : Dichloromethane improves yields compared to DMF due to reduced hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.